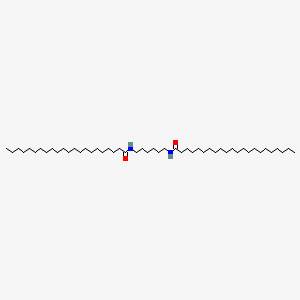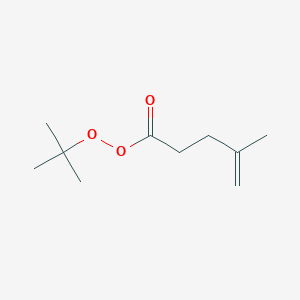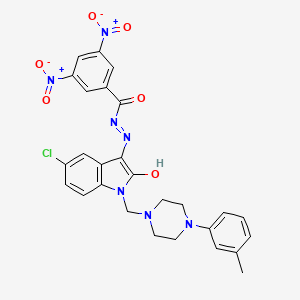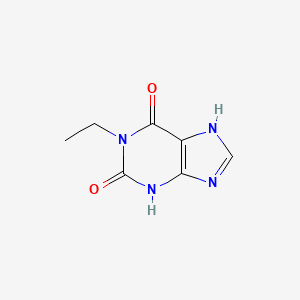
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-nitro-1,2-benzothiazol-3-amine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.
Procedure: The 5-nitro-1,2-benzothiazol-3-amine is dissolved in the solvent, and the base is added. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of anti-tubercular activity, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
5-Nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethylurea moiety, which may affect its biological activity.
2-(4-Aminophenyl)benzothiazole: Known for its use in Alzheimer’s disease diagnostics, highlighting the versatility of benzothiazole derivatives.
Benzothiazole-based sulfonamides: These compounds have shown potential as anti-cancer agents, demonstrating the diverse therapeutic applications of benzothiazole derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
105734-71-2 |
|---|---|
Formule moléculaire |
C10H10N4O3S |
Poids moléculaire |
266.28 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H10N4O3S/c1-13(2)10(15)11-9-7-5-6(14(16)17)3-4-8(7)18-12-9/h3-5H,1-2H3,(H,11,12,15) |
Clé InChI |
NQRKZMOMELTBRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)







arsanium bromide](/img/structure/B14342323.png)


![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)


